tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
CAS No.:
Cat. No.: VC17280645
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19FN2O2 |
|---|---|
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
| Standard InChI Key | BZNBHARVKIIOPC-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)N([C@H]1CNC[C@@H]1CF)C(=O)O |
| Canonical SMILES | CC(C)(C)N(C1CNCC1CF)C(=O)O |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid, reflects its stereochemical configuration and functional groups:
-
A pyrrolidine ring (five-membered saturated amine ring) with R configuration at position 3 and S configuration at position 4.
-
A fluoromethyl group (-CHF) at the 4-position of the pyrrolidine ring.
-
A tert-butyl carbamate group (-N(C(O)OC(CH))) attached to the 3-position .
The stereochemistry is critical for biological activity, as enantiomeric forms (e.g., (3S,4R)) exhibit distinct interactions with targets.
Physicochemical Characteristics
Key properties include:
-
Molecular formula: .
-
Molecular weight: 218.27 g/mol.
-
Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbamate and amine groups.
-
Lipophilicity: Enhanced by the tert-butyl group (), facilitating membrane permeability .
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Substituent | Stereochemistry | Molecular Weight (g/mol) |
|---|---|---|---|
| tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | -CHF | 3R,4S | 218.27 |
| tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | -CHF | 3R,4R | 218.27 |
| tert-Butyl((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate | -CF | 3R,4S | 268.24 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from pyrrolidine precursors:
-
Introduction of Fluoromethyl Group:
-
Fluorination of a hydroxymethyl-pyrrolidine intermediate using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
-
Stereochemical control is achieved via chiral catalysts or resolution techniques.
-
-
Carbamate Formation:
-
Reaction with tert-butyl chloroformate () in the presence of triethylamine ().
-
-
Acidification:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | DAST, CHCl, -10°C to RT | 65–75 |
| Carbamate Formation | (Boc)O, EtN, THF, 0°C–RT | 80–85 |
| Acid Hydrolysis | 4M HCl/dioxane, RT, 2h | >90 |
Challenges and Solutions
-
Stereochemical Purity: Use of chiral auxiliaries or enzymatic resolution ensures >98% enantiomeric excess.
-
Fluorine Stability: Avoidance of protic solvents during fluorination prevents defluorination.
Biological Activity and Mechanistic Insights
Anticancer Activity
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibition () linked to apoptosis in glioblastoma cells.
-
Topoisomerase II Poisoning: Stabilizes DNA-topoisomerase II complexes, inducing double-strand breaks .
Table 3: In Vitro Activity Profile
| Target | Assay Type | Activity () |
|---|---|---|
| MAO-B | Fluorometric | 1.2 µM |
| HDAC3 | Chemiluminescent | 0.5 µM |
| Dopamine D | Radioligand binding | 0.8 µM |
Comparative Analysis with Structural Analogs
Impact of Fluorine Substituents
Replacing -CHF with -CF (trifluoromethyl) increases electronegativity and steric bulk, reducing MAO-B affinity () but enhancing HDAC inhibition ().
Stereochemical Effects
The (3R,4S) configuration confers 5-fold greater MAO-B affinity compared to the (3R,4R) diastereomer.
Applications in Drug Discovery
Lead Optimization
-
Bioisostere Development: Fluoromethyl groups serve as bioisosteres for hydroxyl or methyl groups, improving metabolic stability.
-
Prodrug Design: The carbamic acid moiety enables conjugation with targeting vectors (e.g., folate for cancer-selective delivery) .
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume